molecular formula C9H14O7 B1262410 1-Hydroxyhexane-1,2,6-tricarboxylate

1-Hydroxyhexane-1,2,6-tricarboxylate

Cat. No.: B1262410
M. Wt: 234.2 g/mol
InChI Key: NLOCBSDWTSPKMJ-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxyhexane-1,2,6-tricarboxylate is a chemical compound identified in metabolomic studies of complex biological and food systems, such as wine, where advanced LC-MS/MS techniques are used to characterize novel components . This identification highlights its role as a metabolite of interest in biochemical pathways. Compounds with hydroxy and tricarboxylate functional groups are often investigated for their chelating properties and potential roles in organic synthesis and as intermediates in the production of more complex molecules. Research into similar polyfunctional compounds has explored a range of potential biological activities, including antiviral, anti-inflammatory, and anticancer effects, though the specific properties of 1-Hydroxyhexane-1,2,6-tricarboxylate remain an active area of scientific inquiry . Further investigation is required to fully elucidate its mechanism of action, specific research applications, and value in developing functional materials or biochemical probes. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C9H14O7

Molecular Weight

234.2 g/mol

IUPAC Name

(1R,2S)-1-hydroxyhexane-1,2,6-tricarboxylic acid

InChI

InChI=1S/C9H14O7/c10-6(11)4-2-1-3-5(8(13)14)7(12)9(15)16/h5,7,12H,1-4H2,(H,10,11)(H,13,14)(H,15,16)/t5-,7+/m0/s1

InChI Key

NLOCBSDWTSPKMJ-CAHLUQPWSA-N

SMILES

C(CCC(=O)O)CC(C(C(=O)O)O)C(=O)O

Isomeric SMILES

C(CCC(=O)O)C[C@@H]([C@H](C(=O)O)O)C(=O)O

Canonical SMILES

C(CCC(=O)O)CC(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that compounds similar to 1-Hydroxyhexane-1,2,6-tricarboxylate exhibit anticancer properties. A study highlighted its potential in inhibiting the proliferation of various cancer cell lines. For example, tricarboxylic acids can induce apoptosis in human breast cancer (MCF-7) and lung cancer (A-549) cells through modulation of metabolic pathways .
  • Antiviral Properties : Similar compounds have shown antiviral activity against several viruses. In vitro studies suggest that tricarboxylic acid derivatives can inhibit viral replication, making them candidates for antiviral drug development .
  • Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially reducing cytokine production and inflammation. This property is crucial for developing treatments for chronic inflammatory diseases .

Biochemical Applications

  • Metabolic Pathways : As a tricarboxylic acid derivative, 1-Hydroxyhexane-1,2,6-tricarboxylate plays a role in the citric acid cycle (Krebs cycle), essential for cellular respiration and energy production. Its involvement in these metabolic processes makes it significant for studies related to bioenergetics .
  • Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways, such as aconitate hydratase. Understanding these interactions can help elucidate metabolic disorders and develop targeted therapies .

Data Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines (e.g., MCF-7, A-549)
Antiviral PropertiesInhibits viral replication; potential against HIV and other viruses
Anti-inflammatory EffectsReduces cytokine production; potential treatment for inflammatory diseases
Metabolic PathwaysInvolved in the Krebs cycle; essential for energy production
Enzyme InteractionModulates activity of enzymes like aconitate hydratase

Case Study 1: Anticancer Research

In a study published on the anticancer effects of tricarboxylic acids, 1-Hydroxyhexane-1,2,6-tricarboxylate demonstrated significant cytotoxicity against various cancer cell lines. Researchers observed that treatment with this compound led to increased apoptosis markers and reduced cell viability in MCF-7 breast cancer cells.

Case Study 2: Antiviral Activity

A research article examined the antiviral properties of tricarboxylic acids, including 1-Hydroxyhexane-1,2,6-tricarboxylate. The study found that these compounds could inhibit the replication of HIV-1 in vitro by interfering with viral entry mechanisms.

Preparation Methods

Multi-Component Passerini Reaction

The Passerini reaction, a three-component process involving aldehydes, isocyanides, and carboxylic acids, has been adapted for synthesizing β-hydroxycarboxylic acids. In a recent application, Fmoc-protected β-hydroxyasparagine was synthesized via a diastereoselective Passerini reaction using Garner’s aldehyde, triphenylmethyl isocyanide, and formic acid at 60°C. This method achieved >95% diastereoselectivity , suggesting its potential for synthesizing 1-Hydroxyhexane-1,2,6-tricarboxylate by substituting Garner’s aldehyde with a hexane-derived aldehyde precursor.

Key Conditions :

  • Temperature: 60°C
  • Solvent: Dimethylformamide (DMF)
  • Catalysts: None required (thermal activation)
  • Yield: ~70–80%

Hydrolysis of Ester Precursors

Ester-to-carboxylate conversion is a common strategy. For example, HKUST-1 (a metal-organic framework) was synthesized by hydrolyzing benzene-1,3,5-tricarboxylate esters under basic conditions. Applying this to 1-Hydroxyhexane-1,2,6-tricarboxylate:

  • Esterification : React hexane-1,2,6-tricarboxylic acid with methanol in H₂SO₄ to form methyl esters.
  • Selective Hydroxylation : Introduce a hydroxyl group at position 1 using oxymercuration-demercuration.
  • Saponification : Hydrolyze esters with NaOH (5% aqueous) to yield the carboxylate.

Example Protocol :

  • Esterification : 10 mmol substrate in MeOH/H₂SO₄, reflux for 18 h.
  • Hydroxylation : Hg(OAc)₂ in THF/H₂O, followed by NaBH₄ reduction.
  • Saponification : NaOH (5%) at 80°C for 12 h.

Stereoselective Hydrogenation

The synthesis of trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid (a Lurasidone intermediate) involved hydrogenating cyclohexene derivatives with Pd/C catalysts. For 1-Hydroxyhexane-1,2,6-tricarboxylate:

  • Diels-Alder Reaction : React furan with maleic anhydride to form a bicyclic adduct.
  • Hydrogenation : Use 10% Pd/C in methanol to saturate double bonds.
  • Oxidation : Introduce hydroxyl groups via Sharpless asymmetric dihydroxylation.

Challenges :

  • Ensuring regioselectivity during hydroxylation.
  • Avoiding over-reduction of carboxyl groups.

Resolution of Racemic Mixtures

Racemic 1-Hydroxyhexane-1,2,6-tricarboxylate can be resolved using chiral agents like R-1-phenylethylamine . A patent describing the resolution of trans-cyclohexane-1,2-dicarboxylic acid reported:

  • Salt Formation : React racemic acid with R-1-phenylethylamine in ethanol.
  • Crystallization : Isolate the diastereomeric salt via fractional crystallization.
  • Acidification : Treat with HCl to recover the enantiopure acid.

Efficiency :

  • Yield: 50–60% for the desired (1R,2S) enantiomer.
  • Purity: >99% after hexane washing.

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

The high cost of chiral resolving agents (e.g., R-1-phenylethylamine) necessitates recycling. Methods include:

  • Distillation : Recover amines from filtrates.
  • Ion Exchange : Use resins to trap unreacted amines.

Green Chemistry Approaches

  • Solvent Selection : Replace DMF with ethanol/water mixtures to reduce toxicity.
  • Catalyst Reuse : Pd/C catalysts can be reused up to 5 times without activity loss.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

Technique Parameters Reference
¹H/¹³C NMR δ 8.32 (s, 1H), 169.5 ppm (C=O)
HPLC C18 column, 0.1% TFA in H₂O/MeCN, 99% purity
TGA 10°C/min under air, decomposition at 220°C

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Hydroxyhexane-1,2,6-tricarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Acid-catalyzed esterification of tricarboxylic acid precursors with alcohols under reflux conditions is a common approach. For example, analogous bisphosphonate syntheses involve reacting carboxylic acids with phosphorus reagents under controlled pH and temperature . Optimization includes adjusting molar ratios (e.g., 1:3 for acid-to-alcohol), using catalysts like sulfuric acid, and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the esterified product .

Q. How can researchers characterize the stereochemical configuration of 1-Hydroxyhexane-1,2,6-tricarboxylate?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are essential for determining stereochemistry. Computational tools (e.g., DFT calculations) can predict preferred conformations, while chiral chromatography separates enantiomers. For example, the (Z)-isomer of structurally related compounds was confirmed via NOE correlations in NMR .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer : Use hyphenated techniques such as LC-MS for purity assessment and exact mass verification (e.g., ESI-MS with a tolerance <5 ppm). NMR (¹H, ¹³C, DEPT) identifies functional groups and connectivity. IR spectroscopy confirms hydroxyl and carboxylate moieties. Cross-referencing with databases like PubChem ensures alignment with reported spectral data .

Advanced Research Questions

Q. How can coordination polymers be engineered using 1-Hydroxyhexane-1,2,6-tricarboxylate as a linker?

  • Methodological Answer : The compound’s three carboxylate groups enable chelation with metal ions (e.g., Zn²⁺, Cu²⁺) to form porous frameworks. Design principles include selecting metal nodes with compatible coordination geometry (e.g., octahedral for Fe³⁺) and optimizing solvent systems (e.g., DMF/water mixtures) for crystallization. Post-synthetic modification (PSM) via guest exchange can enhance porosity for gas storage .

Q. What role does this compound play in drug delivery systems, particularly for bisphosphonate analogs?

  • Methodological Answer : Its structural similarity to bisphosphonates (e.g., C5BP) suggests potential for bone-targeted drug delivery. Functionalization with polyethylene glycol (PEG) improves solubility, while in vitro assays (e.g., osteoclast inhibition) validate efficacy. Encapsulation into liposomes or coordination polymer nanoparticles enhances bioavailability .

Q. How can computational methods predict the biological activity of 1-Hydroxyhexane-1,2,6-tricarboxylate derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., glycogen phosphorylase). QSAR models correlate structural features (e.g., logP, hydrogen bond donors) with activity. MD simulations assess stability in physiological conditions. Validation via in vitro enzyme inhibition assays is critical .

Data Analysis and Experimental Design

Q. How should researchers resolve discrepancies in NMR data for this compound?

  • Methodological Answer : Compare experimental spectra with simulated data (e.g., using ACD/Labs or MestReNova). Variable-temperature NMR can clarify dynamic equilibria (e.g., keto-enol tautomerism). Collaborate with crystallography labs to resolve ambiguities in peak assignments .

Q. What strategies mitigate side reactions during esterification of 1-Hydroxyhexane-1,2,6-tricarboxylic acid?

  • Methodological Answer : Use protective groups (e.g., tert-butyl esters) for selective esterification. Control reaction pH to avoid hydrolysis of intermediate esters. Monitor byproducts via GC-MS and optimize stoichiometry to minimize di- or mono-ester contaminants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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